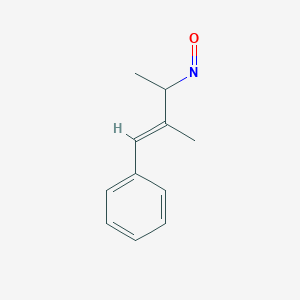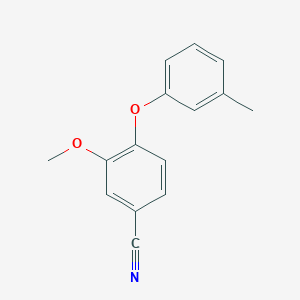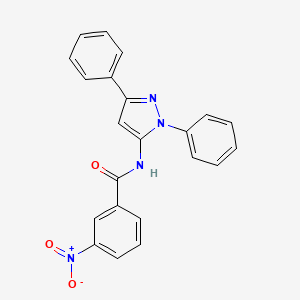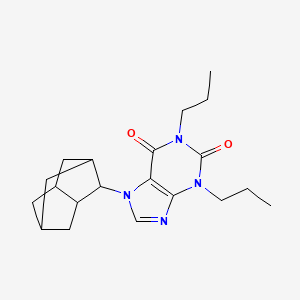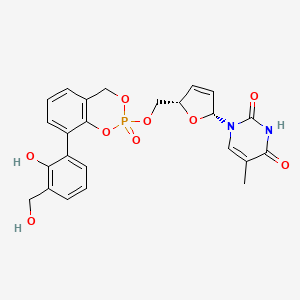
3-sal-cyclosal-d4TMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-sal-cyclosal-d4TMP involves the preparation of cyclosaligenyl derivatives of 2’,3’-didehydro-2’,3’-dideoxythymidine monophosphate. The synthetic route typically includes the following steps :
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using appropriate protecting groups.
Formation of Cyclosaligenyl Moiety: The cyclosaligenyl moiety is introduced through a series of chemical reactions, including esterification and cyclization.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-sal-cyclosal-d4TMP undergoes various chemical reactions, including :
Hydrolysis: The compound undergoes selective chemical hydrolysis to release the active nucleotide monophosphate.
Enzymatic Cleavage: Enzyme-cleavable groups attached to the cyclosaligenyl moiety facilitate the release of the active nucleotide within cells.
Common reagents and conditions used in these reactions include phosphate buffer, cell extracts, and human serum. The major product formed from these reactions is the active nucleotide monophosphate, which exerts antiviral activity.
Scientific Research Applications
3-sal-cyclosal-d4TMP has several scientific research applications, including :
Antiviral Research: The compound is used to study the antiviral activity of nucleoside analogs against various viral diseases, including human immunodeficiency virus (HIV).
Nucleotide Metabolism Studies: It serves as a valuable tool for investigating nucleoside/nucleotide metabolism and the intracellular delivery of nucleotides.
Drug Development: The compound is explored as a potential therapeutic agent in the development of antiviral drugs.
Mechanism of Action
The mechanism of action of 3-sal-cyclosal-d4TMP involves the selective delivery of the active nucleotide monophosphate into cells . Once inside the cells, the compound undergoes chemical hydrolysis and enzymatic cleavage to release the active nucleotide. This active nucleotide inhibits viral replication by interfering with the viral reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA.
Comparison with Similar Compounds
3-sal-cyclosal-d4TMP is unique compared to other similar compounds due to its selective chemical hydrolysis and efficient intracellular delivery of the active nucleotide . Similar compounds include:
CycloSal-d4T: Another pronucleotide with similar antiviral activity but different structural modifications.
CycloSal-2’,3’-dideoxyuridine monophosphate: A pronucleotide designed for the delivery of a different nucleoside analog.
These compounds share the common goal of improving the biological activity of nucleoside analogs through efficient intracellular delivery.
properties
Molecular Formula |
C24H23N2O9P |
|---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
1-[(2R,5S)-5-[[8-[2-hydroxy-3-(hydroxymethyl)phenyl]-2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl]oxymethyl]-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23N2O9P/c1-14-10-26(24(30)25-23(14)29)20-9-8-17(34-20)13-33-36(31)32-12-16-5-3-7-19(22(16)35-36)18-6-2-4-15(11-27)21(18)28/h2-10,17,20,27-28H,11-13H2,1H3,(H,25,29,30)/t17-,20+,36?/m0/s1 |
InChI Key |
ONCMROQDJNEQJX-AVINKISOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC(=C5O)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC(=C5O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



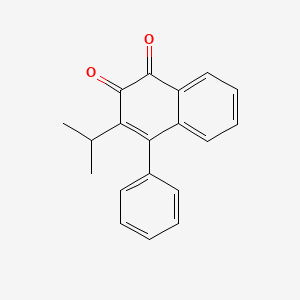
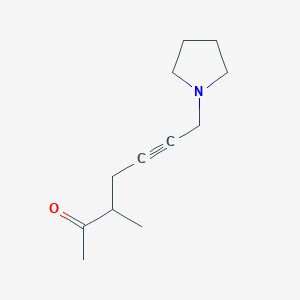
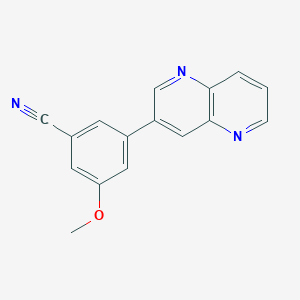

![3-Methyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843117.png)
